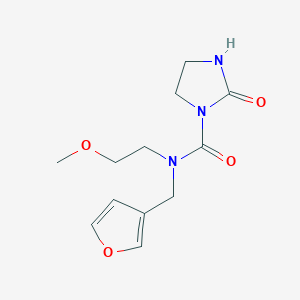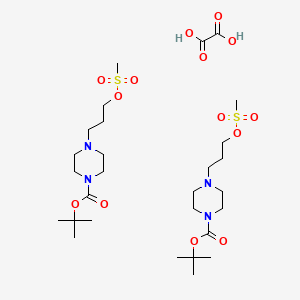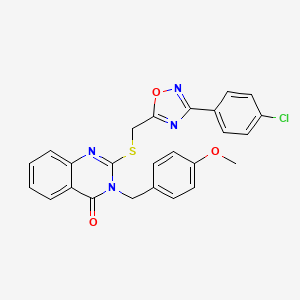
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one" is a novel molecule that appears to be related to a class of quinazolin-4(3H)-one derivatives. These derivatives have been the subject of various studies due to their potential biological activities, including antimicrobial and antioxidant properties , as well as their inhibition of enzymes like lipase and α-glucosidase . The compound is likely to have been synthesized as part of efforts to explore new therapeutic agents or agrochemicals.
Synthesis Analysis
The synthesis of related quinazolin-4(3H)-one derivatives typically involves multi-step reactions starting from basic aromatic compounds or acids, such as anthranilic acid derivatives, and involves the formation of intermediates like hydrazides and thiosemicarbazides . The synthesis process is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, ensuring the correct structure and purity of the compounds .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives, including the one , has been studied using various spectroscopic techniques and theoretical calculations. For instance, a related hybrid compound has been characterized using elemental analysis, FTIR, and NMR spectroscopy . Theoretical studies, such as DFT and HF methods, have been employed to understand the tautomeric equilibria and to predict the vibrational spectra and molecular structure .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and alkylation, to form a diverse array of compounds with potential biological activities . These reactions are often carried out in the presence of bases like NaOH or KOH and can lead to the formation of different heterocyclic systems, such as oxadiazoles and triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives are closely related to their molecular structure. The presence of different substituents, such as the 1,3,4-oxadiazole thioether moiety, can significantly influence their biological activities . Spectroscopic studies provide insights into the electronic transitions, polarizability, and hyperpolarizability, indicating potential nonlinear optical (NLO) properties . Additionally, molecular electrostatic potential (MEP) analysis can reveal sites for electrophilic and nucleophilic attacks, which is important for understanding the reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
- Some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and screened for their lipase and α-glucosidase inhibition properties. The studies showed significant anti-lipase and anti-α-glucosidase activities in some tested compounds, suggesting potential applications in the management of conditions like obesity and diabetes (Bekircan et al., 2015).
Antimicrobial Activity
- Quinoline derivatives containing an azole nucleus have been prepared and evaluated for their antimicrobial activity. The study found that some newly synthesized compounds demonstrated good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).
- A series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized, and their antimicrobial activities were evaluated. The study indicated that some target compounds had good antimicrobial activities (Yan et al., 2016).
Cytotoxic and Anticancer Activities
- The synthesis and cytotoxic evaluation of some quinazolinone-1, 3, 4-oxadiazole conjugates have been conducted. The study showed that certain compounds exhibited remarkable cytotoxic activity against specific cell lines, suggesting potential anticancer properties (Hassanzadeh et al., 2019).
Analgesic and Anti-Inflammatory Activities
- Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles were synthesized and evaluated for their analgesic and anti-inflammatory activities. The studies revealed that certain derivatives showed potent analgesic and anti-inflammatory activities (Dewangan et al., 2017).
Antifungal and Nematocidal Activities
- The synthesis and nematocidal activity evaluation of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were conducted. Some compounds exhibited good nematocidal activity against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for the development of nematicides (Liu et al., 2022).
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-32-19-12-6-16(7-13-19)14-30-24(31)20-4-2-3-5-21(20)27-25(30)34-15-22-28-23(29-33-22)17-8-10-18(26)11-9-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHPCVGGQYSEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)
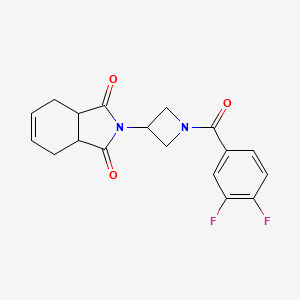
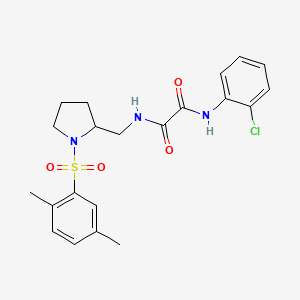
![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)
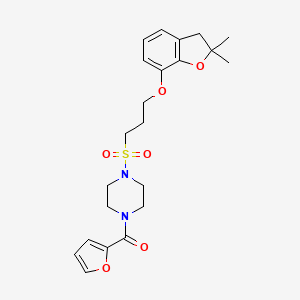
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)

